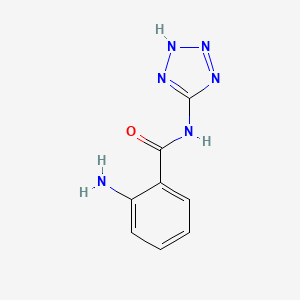

2-amino-N-(1H-tetrazol-5-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(2H-tetrazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N6O/c9-6-4-2-1-3-5(6)7(15)10-8-11-13-14-12-8/h1-4H,9H2,(H2,10,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXQERQFQMSLJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NNN=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(1H-tetrazol-5-yl)benzamide typically involves the formation of the tetrazole ring followed by its attachment to the benzamide structure. One common method for synthesizing tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction can be catalyzed by various agents such as zinc salts or iodine in the presence of sodium azide . The reaction conditions often involve heating in solvents like dimethylformamide (DMF) or water.

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, may utilize continuous flow reactors to ensure efficient and scalable synthesis. The use of microwave-assisted synthesis is also common in industrial settings to accelerate reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(1H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to amino groups.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and various halides.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted tetrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-amino-N-(1H-tetrazol-5-yl)benzamide serves as a crucial building block for synthesizing more complex molecules. Its nitrogen-rich structure makes it valuable in coordination chemistry, where it acts as a ligand.

Table 1: Chemical Applications of this compound

| Application Type | Description |

|---|---|

| Building Block | Used in synthesizing complex organic compounds |

| Coordination Chemistry | Acts as a ligand in metal complexes |

Medicine

In medicinal chemistry, this compound is being investigated for its potential as an antiallergic agent. Research indicates that the tetrazole ring can mimic carboxylic acid groups, enabling it to interact with enzymes and receptors effectively. Notably, derivatives of this compound have shown promise as GPR35 agonists, which are potentially useful in treating pain and inflammatory diseases .

Case Study: GPR35 Agonists

Recent studies have synthesized various derivatives of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide, revealing significant agonistic activity against GPR35 with EC50 values as low as 0.041 μM, indicating high potency .

Industrial Applications

Due to its nitrogen-rich structure, this compound finds applications in the production of high-energy materials and propellants. The compound's stability and energy content make it suitable for these uses, contributing to advancements in materials science.

Table 2: Industrial Applications of this compound

| Application Type | Description |

|---|---|

| High-Energy Materials | Used in propellant formulations |

| Material Science | Contributes to the development of energetic compounds |

Mechanism of Action

The mechanism of action of 2-amino-N-(1H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acid groups, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives

These derivatives, such as compounds 56 and 57 (), replace the amino group with halogenated aryl substituents (e.g., bromo, fluoro) and methoxy groups. These modifications enhance GPR35 agonistic activity, achieving IC50 values of 0.01–0.02 μM and Kd values of 0.01–0.02 μM, outperforming 2-amino-N-(1H-tetrazol-5-yl)benzamide in receptor binding . The tetrazole ring’s position (para to the benzamide) and electron-withdrawing substituents (e.g., Br, F) are critical for potency.

4-(1H-Tetrazol-5-yl)-N-(4-(1H-tetrazol-5-yl)phenyl)benzamide

This bis-tetrazole derivative () features dual tetrazole rings, increasing hydrogen-bonding capacity (H-bond acceptors: 9) but reducing solubility (logSw = -2.19 vs. -2.19 for the parent compound). Its higher molecular weight (333.31 g/mol) and polarity limit membrane permeability, making it less favorable for oral bioavailability compared to mono-tetrazole analogues .

Functional Group Modifications on the Benzamide Core

2-Methyl-N-(1H-tetrazol-5-yl)benzamide

Replacing the amino group with a methyl group () reduces polarity (logP = 0.429 vs. This results in diminished antiallergic activity, highlighting the necessity of the -NH2 group for histamine inhibition .

2-Amino-N-(p-tolyl)benzamide (Compound 7, )

Replacing the tetrazole with a p-tolyl group eliminates the tetrazole’s acidic proton (pKa ~4–5), reducing ionic interactions with targets. Despite high synthetic yields (97%), this analogue lacks GPR35 activity, underscoring the tetrazole’s role in receptor binding .

Derivatives with Amino Group Modifications

2-(Formylamino)-N-(1H-tetrazol-5-yl)benzamide

Formylation of the amino group () enhances metabolic stability by blocking oxidation. This derivative shows potent antiallergic effects, with a melting point of 247–248°C, indicating high crystallinity and stability .

Carbamic Acid Esters (e.g., [2-((1H-Tetrazol-5-yl)aminocarbonyl)phenyl]carbamic acid methyl ester)

Introducing carbamate groups () increases molecular weight (252.27 g/mol) and logP (0.429 to ~1.2), improving lipophilicity but reducing aqueous solubility. These derivatives retain antiallergic activity, suggesting tolerance for bulkier substituents .

Biological Activity

2-amino-N-(1H-tetrazol-5-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide structure with an amino group and a tetrazole moiety, which is known for contributing to various biological activities. The presence of the tetrazole ring enhances the compound's interaction with biological targets, making it a candidate for drug development.

The biological activity of this compound primarily involves its role as an agonist for G protein-coupled receptor 35 (GPR35). This receptor is implicated in pain regulation and inflammatory responses. Research indicates that derivatives of this compound can significantly enhance GPR35 activity, suggesting that they may be useful in treating conditions related to inflammation and metabolic disorders.

Biological Activity Overview

- GPR35 Agonism : Studies have demonstrated that this compound derivatives exhibit potent agonistic activity against GPR35. For instance, specific derivatives showed an effective concentration (EC50) as low as 0.041 μM, indicating strong receptor activation capabilities .

- Anti-inflammatory Effects : The activation of GPR35 by these compounds has been linked to anti-inflammatory effects. In cellular assays, compounds demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

- Cytotoxicity : Some studies have evaluated the cytotoxic effects of tetrazole-containing compounds against various cancer cell lines. The presence of the tetrazole ring has been shown to enhance cytotoxicity, making these compounds candidates for further investigation in cancer therapy .

Case Study 1: GPR35 Agonist Development

A series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives were synthesized and tested for their agonistic activity against GPR35 using dynamic mass redistribution assays. The results indicated that these compounds not only activated the receptor but also desensitized cells to subsequent stimulation, highlighting their potential for therapeutic applications in pain management and inflammation .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro studies assessed the cytotoxic effects of various derivatives of this compound on human cancer cell lines. The results showed significant cell death at concentrations below 10 µM, suggesting that modifications to the benzamide structure could enhance anticancer efficacy .

Data Tables

Q & A

Q. What are the optimal synthetic routes for 2-amino-N-(1H-tetrazol-5-yl)benzamide, and how can purity be validated?

- Methodological Answer : Microwave-assisted synthesis (e.g., 80°C, 15 min, DMF solvent) offers rapid and efficient yields compared to conventional reflux methods . Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Purity validation requires a combination of TLC (Rf comparison), HPLC (≥95% purity threshold), and melting point analysis. NMR (¹H/¹³C) and FT-IR spectroscopy are critical for structural confirmation, with mass spectrometry (ESI-MS) verifying molecular ion peaks .

Q. How can researchers address solubility and stability challenges during experimental workflows?

- Methodological Answer : Solubility screening in polar aprotic solvents (e.g., DMSO, DMF) is recommended for in vitro assays. For stability, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds (e.g., stability <200°C under inert atmosphere) . Lyophilization is preferred for long-term storage, with desiccated samples stored at -20°C to prevent hydrolysis of the tetrazole moiety.

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory bioactivity data in GPCR ligand studies?

- Methodological Answer : Contradictions in IC₅₀ values may arise from assay variability (e.g., cell-line specificity, cAMP vs. calcium flux readouts). Implement orthogonal assays (e.g., radioligand binding, functional cAMP accumulation) and use positive controls (e.g., known GPCR agonists/antagonists). Statistical validation via ANOVA with post-hoc tests (e.g., Tukey’s HSD) ensures reproducibility. Refer to SAR frameworks in derivative studies to isolate substituent effects .

Q. What computational strategies predict binding interactions between this compound and biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) with homology-modeled GPCR structures identifies key binding residues (e.g., transmembrane helix interactions). MD simulations (GROMACS, 100 ns trajectories) assess stability of ligand-receptor complexes. QSAR models using descriptors like logP, H-bond donors, and polar surface area optimize lead compounds. AI-driven platforms (e.g., COMSOL Multiphysics integration) enable high-throughput virtual screening .

Q. How can factorial design optimize reaction conditions for derivative synthesis?

- Methodological Answer : A 2³ factorial design evaluates variables: temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) identifies optimal yield conditions. For example, a central composite design (CCD) revealed 80°C, 10 mol% CuI, and DMF as optimal for Suzuki-Miyaura coupling in derivative synthesis .

Data Analysis and Contradiction Resolution

Q. How to reconcile discrepancies in reported thermodynamic properties (e.g., ΔfH°solid)?

- Methodological Answer : Compare experimental calorimetry data (e.g., bomb calorimetry) with NIST Standard Reference Data . Validate purity (>99%) via elemental analysis (C, H, N ±0.4%). If discrepancies persist, cross-check with gas-phase DFT calculations (B3LYP/6-31G*) to identify systematic errors in experimental setups.

Q. What methodologies validate the structural integrity of novel derivatives in SAR studies?

- Methodological Answer : X-ray crystallography provides unambiguous confirmation (e.g., torsion angles between benzamide and tetrazole rings). For non-crystalline compounds, 2D NMR (COSY, HSQC) resolves spin systems, while NOESY confirms spatial proximity of substituents. High-resolution mass spectrometry (HRMS) with ≤2 ppm error ensures molecular formula accuracy .

Tables for Critical Data Comparison

Q. Table 1. Synthetic Methods Comparison

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Microwave-assisted | 85 | 98 | DMF, 80°C, 15 min | |

| Conventional reflux | 72 | 95 | Ethanol, 12 h, 78°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.